molecular formula C10H13BrO B1267110 2-Bromoethyl 3,4-dimethylphenyl ether CAS No. 3351-53-9

2-Bromoethyl 3,4-dimethylphenyl ether

Cat. No.: B1267110
CAS No.: 3351-53-9
M. Wt: 229.11 g/mol
InChI Key: ISCXPRVQNSOSNL-UHFFFAOYSA-N
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Description

2-Bromoethyl 3,4-dimethylphenyl ether is an organic compound with the molecular formula C10H13BrO. It is a brominated ether derivative of 3,4-dimethylphenol. This compound is known for its versatility as a small molecule scaffold in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 3,4-dimethylphenyl ether typically involves the reaction of 3,4-dimethylphenol with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate ether, which is then brominated to yield the final product.

Reaction Conditions:

    Reactants: 3,4-dimethylphenol, 2-bromoethanol

    Catalyst: Sulfuric acid

    Temperature: 60-80°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 3,4-dimethylphenyl ether undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or sodium methoxide in polar solvents like ethanol or methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: 2-(Substituted)ethyl 3,4-dimethylphenyl ethers

    Oxidation: 3,4-Dimethylphenyl acetic acid or 3,4-dimethylbenzaldehyde

    Reduction: 2-Ethyl 3,4-dimethylphenyl ether

Scientific Research Applications

2-Bromoethyl 3,4-dimethylphenyl ether has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromoethyl 3,4-dimethylphenyl ether involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethyl phenyl ether
  • 2-Bromoethyl 4-methylphenyl ether
  • 2-Bromoethyl 2,4-dimethylphenyl ether

Uniqueness

2-Bromoethyl 3,4-dimethylphenyl ether is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This makes it a valuable compound for studying the effects of substituents on chemical reactions and for designing molecules with specific properties .

Properties

IUPAC Name

4-(2-bromoethoxy)-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCXPRVQNSOSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299809
Record name 2-bromoethyl 3,4-dimethylphenyl ether
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URL https://comptox.epa.gov/dashboard/DTXSID30299809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3351-53-9
Record name 4-(2-Bromoethoxy)-1,2-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3351-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 132959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3351-53-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132959
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Record name 2-bromoethyl 3,4-dimethylphenyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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